

# Spectroscopic and Synthetic Profile of (R)-Amino-N-benzyl-3-methoxypropionamide

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## Compound of Interest

Compound Name: (R)-Amino-N-benzyl-3-methoxypropionamide

Cat. No.: B196000

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of **(R)-Amino-N-benzyl-3-methoxypropionamide**, a key intermediate in the synthesis of the anticonvulsant drug Lacosamide.<sup>[1][2]</sup> This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of its spectral characteristics and detailed experimental methodologies. The guide presents quantitative spectroscopic data in structured tables for ease of comparison and outlines detailed protocols for its synthesis and analysis. Furthermore, a logical workflow for its preparation and characterization is visualized using a Graphviz diagram.

## Introduction

**(R)-Amino-N-benzyl-3-methoxypropionamide** (CAS No: 196601-69-1) is a chiral amine and an important synthetic precursor.<sup>[3][4][5][6]</sup> Its structural characterization is crucial for ensuring the purity and quality of active pharmaceutical ingredients derived from it. This guide summarizes the available spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and provides representative experimental protocols for its synthesis and analysis.

## Spectroscopic Data

The following tables summarize the key spectroscopic data for a phosphate salt of **(R)-Amino-N-benzyl-3-methoxypropionamide**, a closely related derivative.<sup>[7]</sup> This data is critical for the structural elucidation and quality control of the compound.

Table 1: <sup>1</sup>H NMR Spectral Data of **(R)-Amino-N-benzyl-3-methoxypropionamide** Phosphate<sup>[7]</sup>

Chemical Shift (δ) ppm	Multiplicity	Integration	Tentative Assignment
7.39 – 7.17	m	5H	Ar-H
4.19	d, J = 6.2 Hz	2H	Ar-CH <sub>2</sub>
3.76	d, J = 6.7 Hz	2H	O-CH <sub>2</sub>
3.26	s	3H	O-CH <sub>3</sub>
1.84	dq, J = 13.4, 6.8 Hz	1H	CH

Solvent: DMSO-d<sub>6</sub>

Table 2: <sup>13</sup>C NMR Spectral Data of **(R)-Amino-N-benzyl-3-methoxypropionamide** Phosphate<sup>[7]</sup>

Chemical Shift ( $\delta$ ) ppm	Tentative Assignment
171.98	C=O
139.93	Ar-C
128.21	Ar-CH (2C)
126.95	Ar-CH (2C)
126.69	Ar-CH
72.90	O-CH <sub>2</sub>
63.66	CH-NH <sub>2</sub>
58.50	O-CH <sub>3</sub>
43.73	Ar-CH <sub>2</sub>

Solvent: DMSO-d<sub>6</sub>

Table 3: High-Resolution Mass Spectrometry (HRMS) Data[7]

Ion	Calculated m/z	Found m/z
[M+H] <sup>+</sup>	209.1285	209.1340
[M+Na] <sup>+</sup>	231.1104	231.1159

## Experimental Protocols

The following protocols are representative methods for the synthesis and spectroscopic analysis of **(R)-Amino-N-benzyl-3-methoxypropionamide**, based on established procedures for similar compounds.[8][9]

### Synthesis of (R)-Amino-N-benzyl-3-methoxypropionamide

A common route to synthesize **(R)-Amino-N-benzyl-3-methoxypropionamide** involves the amidation of a suitably protected D-serine derivative.[2]

## Materials:

- (R)-2-(tert-butoxycarbonylamino)-3-methoxypropanoic acid
- Benzylamine
- Coupling agent (e.g., HATU)
- Base (e.g., DIEA)
- Solvent (e.g., Dichloromethane)
- Deprotection agent (e.g., Trifluoroacetic acid or Phosphoric acid)[10]

## Procedure:

- Dissolve (R)-2-(tert-butoxycarbonylamino)-3-methoxypropanoic acid (1.0 eq) in dichloromethane.
- Add the coupling agent (e.g., HATU, 1.1 eq) and the base (e.g., DIEA, 2.0 eq) to the solution and stir for 10 minutes.
- Add benzylamine (1.0 eq) to the reaction mixture and stir at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
- Upon completion, wash the reaction mixture with water and an appropriate aqueous solution to remove excess reagents and byproducts.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography if necessary.
- Dissolve the purified Boc-protected intermediate in a suitable solvent and add the deprotection agent (e.g., trifluoroacetic acid or phosphoric acid).[10]
- Stir the mixture until the deprotection is complete.

- Neutralize the reaction mixture and extract the product into an organic solvent.
- Dry the organic layer and evaporate the solvent to yield **(R)-Amino-N-benzyl-3-methoxypropionamide**.

## Spectroscopic Characterization

### Sample Preparation:

- Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in an NMR tube.[\[11\]](#)

### <sup>1</sup>H NMR Acquisition:

- Acquire the <sup>1</sup>H NMR spectrum on a 400 MHz or higher field spectrometer.
- Use a standard pulse program.
- Set a sufficient number of scans to obtain a good signal-to-noise ratio.
- Reference the spectrum to the residual solvent peak.

### <sup>13</sup>C NMR Acquisition:

- Acquire the <sup>13</sup>C NMR spectrum on the same instrument.
- Use a proton-decoupled pulse sequence.
- A longer acquisition time and a higher number of scans are typically required compared to <sup>1</sup>H NMR.[\[12\]](#)
- Reference the spectrum to the solvent peak.[\[13\]](#)

### Sample Preparation:

- For a solid sample, prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory.

### Acquisition:

- Record the IR spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
- Acquire a sufficient number of scans to obtain a high-quality spectrum.
- Identify characteristic absorption bands for the functional groups present, such as N-H stretches (around 3300-3500  $\text{cm}^{-1}$ ), C=O stretch (amide I band, around 1650  $\text{cm}^{-1}$ ), and N-H bend (amide II band, around 1550  $\text{cm}^{-1}$ ).[\[14\]](#)[\[15\]](#)[\[16\]](#)

#### Sample Preparation:

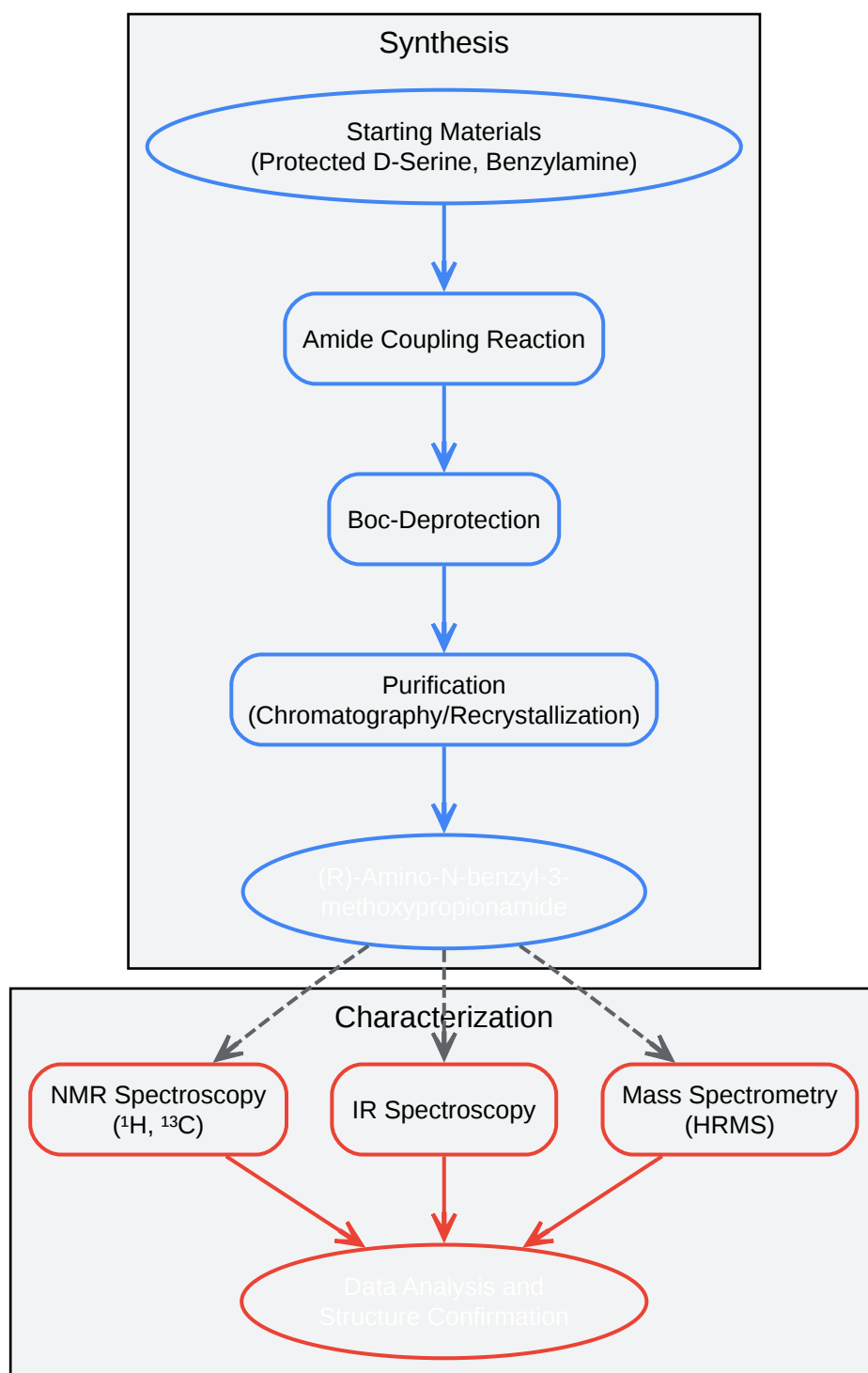
- Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Dilute the solution to an appropriate concentration for analysis.

#### Acquisition:

- Use an electrospray ionization (ESI) source for high-resolution mass spectrometry (HRMS).  
[\[17\]](#)
- Acquire the spectrum in positive ion mode to observe the protonated molecule  $[\text{M}+\text{H}]^+$  and other adducts like  $[\text{M}+\text{Na}]^+$ .
- Calibrate the instrument using a suitable reference standard to ensure accurate mass measurement.[\[18\]](#)

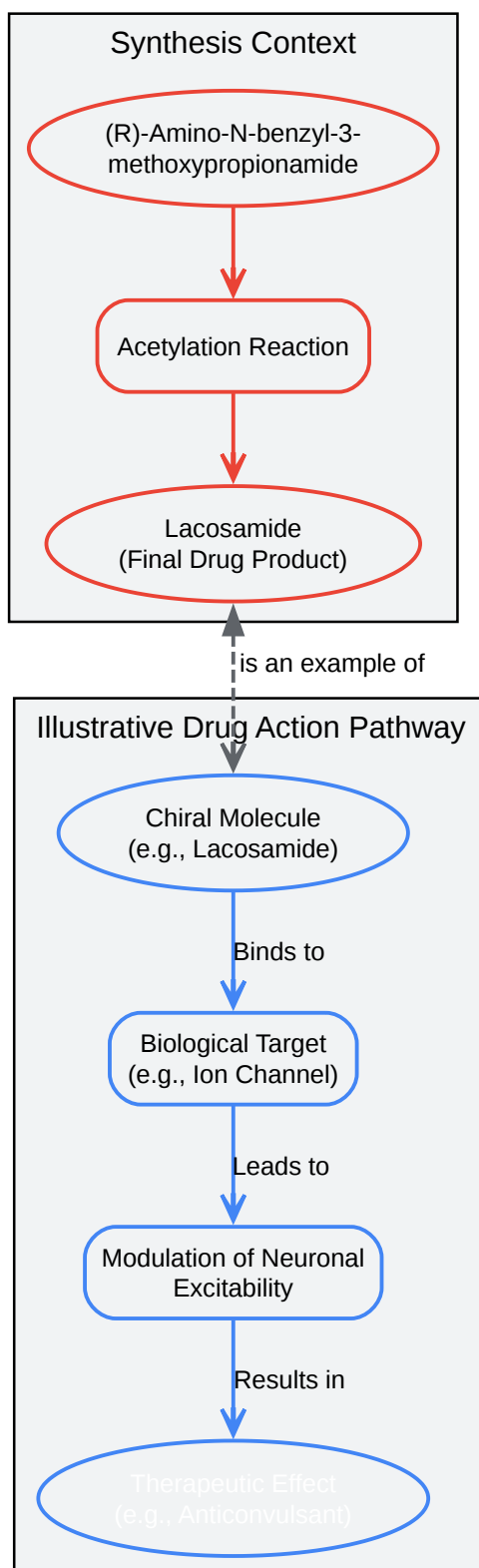
## Workflow and Pathway Visualization

The following diagrams illustrate the general workflow for the synthesis and characterization of **(R)-Amino-N-benzyl-3-methoxypropionamide** and a simplified signaling pathway context where such chiral molecules are relevant.



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Caption: Synthetic and Characterization Workflow.



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Caption: Context of Chiral Intermediate in Drug Synthesis.



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